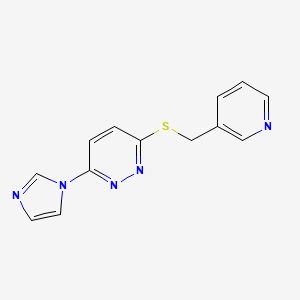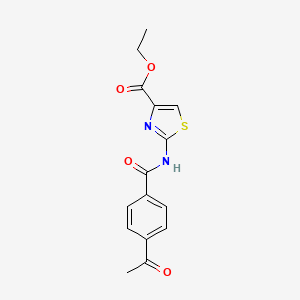
3-(1H-imidazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-imidazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine is a heterocyclic compound that features both imidazole and pyridazine rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple nitrogen atoms in its structure makes it a versatile ligand in coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Imidazole Group: The imidazole group can be introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a halogenated pyridazine.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the pyridazine derivative with a pyridin-3-ylmethyl thiol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. Optimization of reaction parameters such as temperature, pressure, and solvent choice would be crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the imidazole or pyridazine rings, potentially leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(1H-imidazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to bind to metal ions in the active sites of enzymes.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where metal ion chelation is beneficial.
Industry: Utilized in the synthesis of advanced materials and as a building block for more complex chemical entities.
Wirkmechanismus
The mechanism of action of 3-(1H-imidazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine involves its ability to coordinate with metal ions. This coordination can inhibit the activity of metalloenzymes by blocking the active site or altering the enzyme’s conformation. The compound’s multiple nitrogen atoms and sulfur atom provide several coordination sites, making it a versatile inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1H-imidazol-1-yl)pyridazine: Lacks the thioether linkage, making it less versatile in coordination chemistry.
6-(pyridin-3-ylmethylthio)pyridazine: Lacks the imidazole group, reducing its potential as a ligand.
3-(1H-imidazol-1-yl)-pyrimidine: Contains a pyrimidine ring instead of a pyridazine ring, which can affect its binding properties and reactivity.
Uniqueness
3-(1H-imidazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine is unique due to the presence of both imidazole and pyridazine rings, along with a thioether linkage. This combination provides multiple coordination sites and enhances its potential as a versatile ligand in coordination chemistry and as a therapeutic agent.
Eigenschaften
IUPAC Name |
3-imidazol-1-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5S/c1-2-11(8-14-5-1)9-19-13-4-3-12(16-17-13)18-7-6-15-10-18/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUBPMJLKORBIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone](/img/structure/B2610472.png)




![1-phenyl-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2610482.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide](/img/structure/B2610487.png)

![1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxyphenyl]ethanone](/img/structure/B2610489.png)
![6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2610492.png)
![N'-[(1-benzylpiperidin-4-yl)methyl]-N-(5-chloro-2-methylphenyl)ethanediamide](/img/structure/B2610493.png)
![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-butylacetamide](/img/structure/B2610494.png)

